6-chloro-N-cyclopentylpyridin-2-amine
Description
6-chloro-N-cyclopentylpyridin-2-amine is an organic compound with the molecular formula C10H13ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Properties
IUPAC Name |
6-chloro-N-cyclopentylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKXRZVOIWRVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-N-cyclopentylpyridin-2-amine typically involves the chlorination of 2-aminopyridine followed by the introduction of a cyclopentyl group. One common method involves reacting 2-aminopyridine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to form 6-chloro-2-aminopyridine. This intermediate is then reacted with cyclopentylamine under suitable conditions to yield this compound .
Chemical Reactions Analysis
6-chloro-N-cyclopentylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include thionyl chloride, phosphorus oxychloride, cyclopentylamine, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-chloro-N-cyclopentylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclopentylpyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-chloro-N-cyclopentylpyridin-2-amine can be compared with other similar compounds such as:
6-Chloro-2-pyridinamine: Lacks the cyclopentyl group, which may affect its biological activity and chemical reactivity.
2-Amino-6-chloropyridine: Another derivative of pyridine with different substituents, leading to varied applications and properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Biological Activity
6-Chloro-N-cyclopentylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C10H13ClN2, is synthesized through the chlorination of 2-aminopyridine followed by the introduction of a cyclopentyl group. Its unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis typically involves:
- Chlorination of 2-aminopyridine using agents like thionyl chloride.
- Reaction with cyclopentylamine to form the final product.
The compound is characterized by its ability to undergo substitution reactions, oxidation, and coupling reactions, which are essential for its reactivity in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, although specific mechanisms and efficacy against various pathogens require further investigation.
- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- CNS Activity : In studies involving animal models, this compound demonstrated promising results in enhancing cognitive functions and reducing anesthesia duration, suggesting potential applications in neuropharmacology .
The mechanism of action for this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit phosphodiesterase (PDE) enzymes which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), thereby enhancing neurotransmitter release and promoting neuroprotective effects .
Research Findings and Case Studies
A selection of research findings regarding the biological activity of this compound includes:
Comparative Analysis
When compared to similar compounds such as 6-chloro-2-pyridinamine and 2-amino-6-chloropyridine, this compound shows enhanced biological activity due to the presence of the cyclopentyl group which may contribute to its unique pharmacological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
